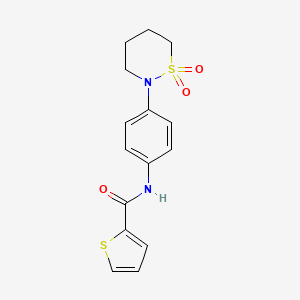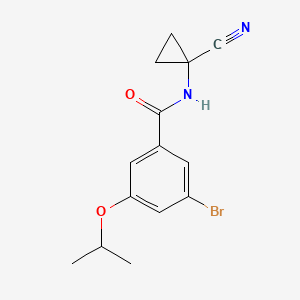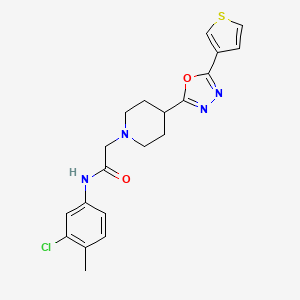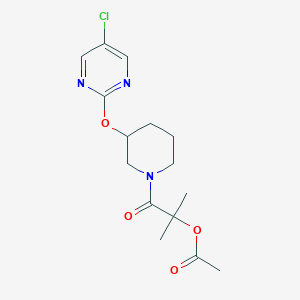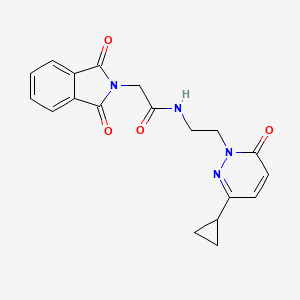
(2Z)-2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetamide is a chemical compound characterized by its unique structure, which includes a cyano group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetamide typically involves the cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines. This reaction can be carried out under photoinduced organocatalyzed conditions in a microchannel reactor under visible light . The process is efficient and environmentally friendly, as it does not require the use of metals and can be performed under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and microfluidic synthesis can be applied to scale up the production. The use of continuous flow reactors and photoinduced reactions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2Z)-2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and pyrrolidine ring play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate: Shares a similar pyrrolidine structure but differs in the functional groups attached.
Methyl 2-[(2Z)-1-methylpyrrolidin-2-ylidene]acetate: Another related compound with a similar core structure but different substituents.
Uniqueness
(2Z)-2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetamide is unique due to its specific combination of a cyano group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
947380-12-3 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.196 |
IUPAC Name |
(2Z)-2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetamide |
InChI |
InChI=1S/C8H11N3O/c1-11-4-2-3-7(11)6(5-9)8(10)12/h2-4H2,1H3,(H2,10,12)/b7-6- |
InChI Key |
JXMZSBWXDXSQMU-SREVYHEPSA-N |
SMILES |
CN1CCCC1=C(C#N)C(=O)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


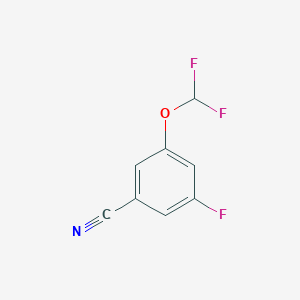
![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2794692.png)
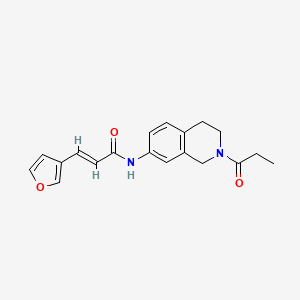
![2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide](/img/structure/B2794694.png)

![6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2794697.png)
![2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2794698.png)
![Ethyl 4-[(15S)-12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2794699.png)
